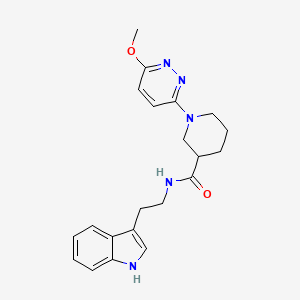

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(1H-Indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 6-methoxypyridazin-3-yl group at the piperidine nitrogen and an indole-ethyl moiety at the carboxamide nitrogen. For instance, compounds with indole-piperidine scaffolds, such as ZINC08765174 (a COVID-19 main protease inhibitor; -11.5 kcal/mol binding affinity) and butyrylcholinesterase inhibitors (e.g., ), highlight the pharmacological relevance of this structural class . The methoxy group on the pyridazine ring may enhance solubility and metabolic stability compared to halogenated analogs like 1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide () .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

Formation of the Indole Moiety: Starting with a precursor such as tryptamine, the indole ring can be formed through cyclization reactions.

Pyridazine Synthesis: The pyridazine ring can be synthesized from appropriate dicarbonyl compounds through cyclization with hydrazine derivatives.

Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.

Coupling Reactions: The final step involves coupling the indole, pyridazine, and piperidine moieties using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced forms of the pyridazine ring.

Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The indole moiety is known to interact with serotonin receptors, while the pyridazine and piperidine rings may modulate other biological pathways. These interactions can lead to changes in cellular signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinecarboxamide Derivatives with Pyridazine Substituents

Key Insights :

- Substituent Effects : The methoxy group on the pyridazine ring (target compound) may improve pharmacokinetic properties compared to chloro-substituted analogs (e.g., ), as methoxy groups typically enhance solubility and reduce metabolic oxidation .

- Carboxamide Position : The piperidine-3-carboxamide configuration in the target compound differs from CAS 1114824-04-2 (piperidine-4-carboxamide). This positional change could alter binding pocket interactions in enzyme targets, as seen in butyrylcholinesterase inhibitors () .

Indole-Containing Piperidine/Pyrrolidine Derivatives

Key Insights :

- The pyrrolidine analog’s 5-oxo group may influence hydrogen-bonding interactions .

- Indole Role : The indole-ethyl group in the target compound is absent in StA-IE1-3 (), which instead uses a dichloropyridinyl group. Indole moieties are critical for interactions with aromatic residues in binding pockets, as seen in COVID-19 Mpro inhibitors .

Research Findings and Trends

- Antiviral Potential: ZINC08765174’s strong COVID-19 Mpro binding (-11.5 kcal/mol) suggests that the target compound’s indole-piperidine scaffold could be leveraged for protease inhibition, though substitution patterns (e.g., pyridazine vs. phenylbutan-2-yl) would require optimization .

- Structural Plasticity: Minor changes, such as carboxamide position (3 vs. 4 in piperidine) or heterocycle core (piperidine vs. pyrrolidine), significantly alter bioactivity, underscoring the need for precise medicinal chemistry tuning .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features an indole moiety , a pyridazine ring , and a piperidine backbone , which contribute to its potential interactions with various biological targets. The integration of these structural elements suggests that it may exhibit diverse pharmacological effects, particularly in neuropharmacology and oncology.

Pharmacological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases.

- Anticancer Activity : Similar compounds have been evaluated for their antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.

Research into the mechanisms of action for this compound involves studying its interaction with specific receptors and enzymes. Techniques such as binding affinity assays and cell viability tests are employed to elucidate its pharmacodynamics and pharmacokinetics.

Interaction Studies

Studies have indicated that this compound may interact with the following biological targets:

Case Studies and Research Findings

Several research studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antiproliferative Effects : A study demonstrated that structurally similar compounds exhibited effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values indicating significant potency (e.g., IC50 = 0.34 μM for MCF-7) .

- Mechanistic Evaluation : Mechanistic studies revealed that certain indole derivatives induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase, suggesting a similar potential for this compound .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of indole and pyridazine functionalities, which may enhance its selectivity compared to other similar compounds. Here is a comparative table:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(6-methoxy-pyridazinyl)-3-piperidinecarboxamide | Fluorinated indole | Enhanced selectivity in neuropharmacology |

| N-cyclopropyl-3-fluoro-5-[3-amino]benzamide | Cyclopropyl substituent | Diverse biological activities |

| 1-[2-(4-methoxyphenyl)ethyl]-4-methylpiperidin-4-one | Methoxy phenyl group | Analgesic properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, and how are critical intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling the indole-ethylamine moiety with a pre-functionalized piperidine-carboxamide scaffold. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.

- Pyridazine functionalization : Introduce the 6-methoxy group via nucleophilic substitution or palladium-catalyzed methoxylation .

- Intermediate characterization relies on 1H/13C NMR and LC-MS to verify regio-specificity and purity .

Q. How is the structural integrity of the compound validated, and what analytical techniques are essential?

- Key Techniques :

Q. What in vitro assays are suitable for initial biological activity screening?

- Approach :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Target engagement : Surface plasmon resonance (SPR) to quantify binding affinity to recombinant proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Dose-response validation : Replicate assays across multiple labs to rule out batch variability .

- Off-target profiling : Use chemoproteomics to identify unintended interactions (e.g., with cytochrome P450 enzymes) .

- Structural analogs : Compare activity of derivatives to pinpoint pharmacophores responsible for efficacy .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation .

- Metabolic stability : Liver microsome assays to identify vulnerable sites (e.g., methoxy group demethylation) .

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to improve bioavailability .

Q. How do reaction conditions influence synthetic yields, and how can side products be minimized?

- Critical Factors :

Q. Data Analysis and Mechanistic Studies

Q. What computational tools are effective for predicting target interactions and mechanism of action?

- Approach :

- Molecular docking : AutoDock Vina to model binding to kinase ATP pockets (e.g., MAPK pathways) .

- MD simulations : GROMACS for assessing piperidine ring flexibility in aqueous environments .

- QSAR models : Train models on indole-pyridazine analogs to predict cytotoxicity .

Q. How can researchers validate the compound’s selectivity across related biological targets?

- Methods :

Properties

Molecular Formula |

C21H25N5O2 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C21H25N5O2/c1-28-20-9-8-19(24-25-20)26-12-4-5-16(14-26)21(27)22-11-10-15-13-23-18-7-3-2-6-17(15)18/h2-3,6-9,13,16,23H,4-5,10-12,14H2,1H3,(H,22,27) |

InChI Key |

CBJCMQLDMUEQIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.